2-Fluorothiazole-5-carboxylic acid

Description

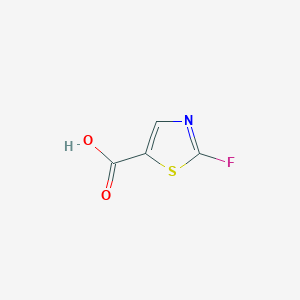

2-Fluorothiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a fluorine atom at the 2-position and a carboxylic acid group at the 5-position. Thiazole derivatives are widely studied for pharmaceutical applications, particularly as enzyme inhibitors or bioactive intermediates .

Properties

IUPAC Name |

2-fluoro-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2FNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFAXZZAXYPCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295853 | |

| Record name | 2-Fluoro-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-77-0 | |

| Record name | 2-Fluoro-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorothiazole-5-carboxylic acid typically involves the introduction of a fluorine atom into a thiazole ring followed by carboxylation. One common method includes the reaction of 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions to yield 2-fluorothiazole. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-Fluorothiazole-5-carboxylic acid (CAS No. 14527-41-4) features a thiazole ring with a carboxylic acid group and a fluorine substituent, which enhances its biological activity and solubility. The general structure can be represented as:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit potent antimicrobial properties. For instance, studies have shown that modifications to the thiazole ring can enhance the efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Antitumor Agents

Thiazole derivatives are being explored for their potential as antitumor agents. The incorporation of fluorine in this compound has been linked to improved interaction with cancer cell targets, potentially leading to the development of effective chemotherapeutic agents .

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, it has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune regulation and tumor progression .

Fungicidal Properties

The compound is also noted for its fungicidal activity. Research has demonstrated that it can inhibit fungal growth effectively, which could lead to its application in agricultural fungicides .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitumor Potential

In a preclinical trial published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, suggesting strong antitumor potential.

Mechanism of Action

The mechanism of action of 2-Fluorothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The carboxylic acid group also plays a crucial role in binding to target molecules through ionic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares structural analogs of 2-fluorothiazole-5-carboxylic acid based on substituents and similarity scores:

Key Observations:

- Electronic Effects: Fluorine’s electronegativity increases the carboxylic acid’s acidity compared to phenyl or methyl substituents, impacting reactivity in coupling reactions .

- Steric Factors: Bulky groups like 4-fluorophenyl (similarity score 0.80) may hinder binding in biological targets compared to smaller fluorine substituents .

- Ring Modifications: Oxazole analogs (e.g., 2-phenyloxazole-5-carboxylic acid) exhibit lower similarity scores (0.76–0.79) due to sulfur-to-oxygen substitution, altering electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Notes:

Biological Activity

2-Fluorothiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the fluorine atom enhances its biological properties, making it a subject of various studies.

Synthesis Methods

The synthesis of this compound typically involves:

- Halogen-Metal Exchange Reactions : This method allows for the introduction of the fluorine atom into the thiazole ring structure.

- Combinatorial Chemistry : Systematic approaches to generate derivatives have been employed to optimize biological activity.

Anticancer Properties

Research indicates that derivatives of thiazole compounds exhibit promising anticancer activities. For instance, a study on related compounds demonstrated significant antiproliferative effects against various cancer cell lines, including leukemia and colon carcinoma cells. Notably, one derivative showed an IC50 comparable to dasatinib, a well-known anticancer drug .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K563 (leukemia) | < 1 |

| This compound | MCF-7 (breast) | 20.2 |

| This compound | HT-29 (colon) | 21.6 |

Antidiabetic Effects

Another significant area of research focuses on the anti-diabetic properties of thiazole derivatives. A study involving a related compound indicated that it could attenuate hyperglycemia and improve insulin sensitivity in diabetic animal models. The mechanism was attributed to antioxidant and anti-inflammatory effects .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Reactive Metabolite Formation : Thiazole-containing drugs can generate reactive metabolites through cytochrome P450 enzymes, which may contribute to their pharmacological effects .

- Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells, leading to increased apoptosis .

- Antioxidant Activity : Compounds have shown potential in scavenging free radicals and reducing oxidative stress markers, which is crucial in managing diabetes and related complications .

Case Study 1: Anticancer Activity

A recent investigation into a series of thiazole derivatives revealed that compounds with structural similarities to this compound exhibited strong cytotoxicity against colorectal cancer cells. The study highlighted the importance of specific functional groups in enhancing anticancer activity .

Case Study 2: Diabetes Management

In an experimental model of Type 2 Diabetes Mellitus (T2DM), administration of a thiazole derivative led to significant improvements in metabolic parameters. The compound effectively reduced serum glucose levels and improved lipid profiles after four weeks of treatment .

Q & A

Q. What are the common synthetic routes for 2-fluorothiazole-5-carboxylic acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Method A : Reacting 2-aminothiazole derivatives with fluorinated carbonyl intermediates in acetic acid under reflux (3–5 hours) .

- Method B : Using thiourea derivatives with chloroacetic acid and sodium acetate as catalysts in refluxing acetic acid .

Q. Optimization Strategies :

- Temperature Control : Reflux conditions (100–110°C) balance reaction speed and side-product minimization.

- Stoichiometry : A 1.1:1 molar ratio of aldehyde to thiazole precursor improves yield .

- Purification : Use preparative HPLC or recrystallization to isolate the product from unreacted starting materials .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

Q. How is the acid dissociation constant (pKa) of this compound determined experimentally?

Answer:

- Potentiometric Titration : Dissolve the compound in a water-ethanol mixture and titrate with NaOH. The inflection point (pH 3.8–4.2) corresponds to pKa .

- UV-Vis Spectroscopy : Monitor absorbance changes at λ ~250 nm (carboxylate formation) across pH gradients .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in the synthesis of this compound?

Answer:

- Root-Cause Analysis :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized thiourea derivatives) .

- Oxygen Sensitivity : Fluorothiazole derivatives may degrade under prolonged heating; inert atmospheres (N₂/Ar) improve reproducibility .

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity) to identify critical factors .

Q. What computational methods predict the pharmacological potential of this compound?

Answer:

- Molecular Docking : Screen against targets (e.g., bacterial enzymes) using AutoDock Vina. Fluorine’s electronegativity enhances binding to hydrophobic pockets .

- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using Gaussian-based DFT calculations .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~1.5) and metabolic stability .

Q. How do fluorination patterns influence the biological activity of thiazole-5-carboxylic acid derivatives?

Answer:

- Case Study : Compare 2-fluoro vs. 4-fluoro analogs:

- Antimicrobial Activity : 2-Fluorothiazole derivatives show higher Gram-negative activity due to enhanced membrane permeability .

- Enzyme Inhibition : Fluorine at position 2 increases steric hindrance, reducing off-target binding in kinase assays .

- Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vitro .

Q. What strategies mitigate challenges in crystallizing this compound?

Answer:

- Solvent Screening : Use mixed solvents (e.g., ethanol-water) to control nucleation .

- Additive Engineering : Introduce co-crystallizing agents (e.g., piperazine) to stabilize lattice structures .

- Temperature Gradients : Slow cooling (0.5°C/min) from saturated solutions yields single crystals for X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.